Product packaging for Methyl 2-cyclopropyl-2-methoxyacetate(Cat. No.:CAS No. 1484686-43-2)

Methyl 2-cyclopropyl-2-methoxyacetate

Cat. No.: B11818056
CAS No.: 1484686-43-2
M. Wt: 144.17 g/mol
InChI Key: XHLNRJUTEWGDMR-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) and Alpha-Methoxy Ester Motifs in Synthetic Design

The cyclopropyl group is a three-membered carbocyclic ring that imparts unique chemical and physical properties to a molecule. Due to significant ring strain, cyclopropanes exhibit unusual bonding, with the carbon-carbon bonds having a higher degree of p-character compared to acyclic alkanes. This feature makes them susceptible to ring-opening reactions, providing a versatile synthetic handle for the construction of more complex carbon skeletons. uni.lu In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to significant improvements in a drug candidate's profile. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, and its rigid nature can lock a molecule into a specific conformation, which can lead to increased potency and selectivity for its biological target. The cyclopropyl group is often used as a bioisostere for other functional groups, such as a phenyl ring or a gem-dimethyl group, offering a way to fine-tune a molecule's properties.

Alpha-methoxy esters, on the other hand, are valuable synthetic intermediates. The methoxy (B1213986) group at the alpha position can influence the reactivity of the adjacent ester carbonyl and the alpha-carbon. These compounds can serve as precursors to alpha-hydroxy and alpha-amino acids, which are fundamental building blocks in the synthesis of pharmaceuticals and natural products. Furthermore, the alpha-alkoxy ester unit can be a key component in the design of chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of a reaction. The ability to introduce functionality at the alpha-position of an ester with stereocontrol is a critical aspect of modern asymmetric synthesis.

The combination of these two motifs in Methyl 2-cyclopropyl-2-methoxyacetate results in a molecule with a rich potential for synthetic transformations. The cyclopropyl group offers a rigid scaffold and a potential site for ring-opening reactions, while the alpha-methoxy ester provides a handle for further functionalization or for influencing the stereochemistry of subsequent reactions.

Scope of Academic Inquiry into this compound

Currently, specific academic research focusing solely on this compound appears to be limited. A search of prominent scientific databases does not reveal a significant body of peer-reviewed literature dedicated to the synthesis, reactivity, or application of this particular compound. Its presence is noted in chemical supplier catalogs and databases such as PubChem, which provide basic physicochemical data.

The academic inquiry into this compound can, therefore, be considered to be in a nascent stage. The interest in this compound would likely stem from its potential as a building block in the synthesis of more complex molecules. Researchers in areas such as medicinal chemistry and natural product synthesis may find this compound to be a valuable starting material or intermediate. For instance, the cyclopropyl group could be part of a pharmacophore that imparts desirable biological activity, while the alpha-methoxy ester could be elaborated into a variety of other functional groups.

Future research directions could involve the development of efficient and stereoselective synthetic routes to this compound. Investigations into its reactivity, particularly the interplay between the cyclopropyl ring and the alpha-methoxy ester, would also be of significant interest. For example, studies could explore the selective ring-opening of the cyclopropyl group in the presence of the ester, or the use of the ester to direct reactions on the cyclopropyl ring. Furthermore, the biological evaluation of compounds derived from this compound could uncover novel therapeutic applications.

While direct academic studies on this compound are not abundant, the well-established importance of its constituent motifs in organic synthesis and medicinal chemistry suggests that it is a compound with considerable potential for future research and application.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
XLogP3-AA0.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass144.078644 g/mol
Monoisotopic Mass144.078644 g/mol
Topological Polar Surface Area35.5 Ų
Heavy Atom Count10
Formal Charge0
Complexity140

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B11818056 Methyl 2-cyclopropyl-2-methoxyacetate CAS No. 1484686-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclopropyl-2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-6(5-3-4-5)7(8)10-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLNRJUTEWGDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Cyclopropyl 2 Methoxyacetate and Analogues

Strategies for Cyclopropane (B1198618) Ring Formation

Carbenoid-Mediated Cyclopropanation Reactions

Carbenoid-mediated reactions are a cornerstone of cyclopropane synthesis. These reactions involve highly reactive species, often stabilized carbenes, which react with alkenes to form the cyclopropane ring in a formal [2+1] cycloaddition. The nature of the carbenoid and the catalyst used significantly influences the reaction's stereospecificity and scope.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgwikipedia.org This reagent is generally formed in situ from diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com The reaction is known for its stereospecificity; the configuration of the alkene is preserved in the cyclopropane product because the methylene group is delivered to the double bond in a concerted, syn-addition fashion. wikipedia.orgorganicchemistrytutor.com

The mechanism is believed to involve a "butterfly" transition state, where the zinc atom coordinates to the double bond, facilitating the transfer of the CH₂ group. This reaction avoids the formation of a free carbene. organic-chemistry.org A key feature of the Simmons-Smith reaction is its sensitivity to steric effects and the directing influence of nearby functional groups, particularly hydroxyl groups in allylic alcohols, which can chelate to the zinc reagent and direct the cyclopropanation to the syn face of the molecule. organic-chemistry.orgwiley-vch.de

Several modifications have been developed to improve the reactivity and cost-effectiveness of the original protocol. The Furukawa modification uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, which often increases reactivity. wikipedia.org Other variants employ different dihalomethanes or alternative zinc reagents to fine-tune the carbenoid's reactivity for specific substrates. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of Simmons-Smith Reaction Variants

FeatureClassic Simmons-SmithFurukawa Modification
Reagents CH₂I₂, Zn-Cu coupleCH₂I₂, Et₂Zn
Carbenoid Iodomethylzinc iodide (ICH₂ZnI)Iodomethylzinc iodide (ICH₂ZnI)
Key Advantage Reliable, stereospecific, directed by functional groupsIncreased reactivity, often better yields
Stereochemistry Syn-addition, configuration of alkene is retainedSyn-addition, configuration of alkene is retained

Transition metal catalysis, particularly with rhodium(II) complexes, offers a powerful and versatile alternative for cyclopropanation. wikipedia.org These reactions typically involve the decomposition of diazo compounds, such as methyl phenyldiazoacetate or other diazoacetates, in the presence of a metal catalyst to generate a metal carbene intermediate. wikipedia.orgwikipedia.org This electrophilic carbene is then transferred to an alkene.

Dirhodium tetraacetate [Rh₂(OAc)₄] and its carboxylate analogues are common catalysts. wikipedia.org The mechanism involves the formation of a rhodium-carbene complex, which then reacts with the alkene in a concerted, asynchronous manner to yield the cyclopropane. wikipedia.orgnih.gov This process is also stereospecific, preserving the geometry of the starting alkene.

A significant advantage of this method is its broad scope, which includes the cyclopropanation of electron-rich, neutral, and even electron-deficient alkenes. nih.govrsc.org Furthermore, the use of chiral rhodium catalysts, such as those with chiral carboxylate or prolinate ligands, allows for highly enantioselective transformations, providing access to optically active cyclopropanes. nih.govresearchgate.net

Table 2: Comparison of Catalysts in Carbenoid Additions

Catalyst SystemPrecursorTypical SubstratesKey Characteristics
Zinc Carbenoids DiiodomethaneAlkenes, especially allylic alcoholsStereospecific, often requires directing groups
Rhodium(II) Catalysts DiazoacetatesElectron-rich and electron-poor alkenesHigh efficiency, versatile, amenable to asymmetric catalysis
Copper Catalysts Diazo compoundsAlkenesHistorically significant, often used in asymmetric variants
Cobalt(II) Catalysts Diazo compoundsAlkenesEnables radical pathways for asymmetric cyclopropanation nih.gov

Photochemistry provides distinct pathways for generating the three-membered ring. One classic method involves the 1,3-dipolar cycloaddition of a diazo compound to an alkene to form a pyrazoline intermediate. Subsequent photochemical (or thermal) decomposition of the pyrazoline expels nitrogen gas (N₂) to yield the cyclopropane. wikipedia.org

Another photochemical strategy is the di-π-methane rearrangement, an intramolecular process where a 1,4-diene undergoes photochemical stimulation to rearrange into a vinylcyclopropane. wikipedia.org More contemporary approaches utilize visible-light photoredox catalysis. organic-chemistry.org These methods can generate radical carbenoid species from precursors like diiodomethane under mild conditions, which then react with alkenes. organic-chemistry.orgyoutube.com These light-mediated reactions often exhibit excellent functional group tolerance and avoid the use of stoichiometric metals or harsh reagents. organic-chemistry.orgyoutube.com

Ring-Closing Strategies

Intramolecular cyclization offers a different tactical approach to cyclopropane synthesis. A prominent example is the Michael-initiated ring-closure (MIRC) reaction. rsc.orgrsc.org This strategy involves two main steps: the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the ring. acsgcipr.org

There are two general types of MIRC reactions:

Type I: The Michael acceptor contains a leaving group. A nucleophile adds to the double bond, and the resulting enolate attacks the carbon bearing the leaving group to form the cyclopropane. rsc.org

Type II: The nucleophile itself contains a leaving group. After the initial Michael addition, the newly formed carbanion displaces the leaving group on the original nucleophilic component in an intramolecular fashion. rsc.org

This methodology is highly versatile, as a wide range of nucleophiles and Michael acceptors can be employed, allowing for the synthesis of highly functionalized cyclopropanes. Sulfur ylides are commonly used nucleophiles in a variation known as the Corey-Chaykovsky reaction. acsgcipr.org

Asymmetric Induction in Cyclopropanation

Achieving stereocontrol is crucial in modern organic synthesis, and several strategies have been developed to induce asymmetry in cyclopropanation reactions.

Substrate Control: This approach utilizes a chiral substrate, where the existing stereochemistry directs the incoming reagent to one face of the molecule. In the Simmons-Smith reaction, chiral allylic alcohols are excellent substrates, as the hydroxyl group chelates with the zinc carbenoid, leading to highly diastereoselective cyclopropanation. wiley-vch.deacs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate (e.g., the alkene or the diazoester). After the cyclopropanation reaction, the auxiliary is removed, leaving behind an enantioenriched cyclopropane product.

Chiral Catalysis: This is one of the most powerful methods for asymmetric synthesis. In transition metal-catalyzed reactions, chiral ligands are coordinated to the metal center. These chiral catalysts create a chiral environment around the reactive metal carbene, forcing the alkene to approach from a specific direction and resulting in a product with high enantiomeric excess (ee). nih.gov Chiral rhodium(II) complexes, such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄, are highly effective for the enantioselective cyclopropanation of alkenes with diazoacetates. nih.govnih.gov Similarly, asymmetric MIRC reactions can be achieved using chiral organocatalysts that activate the reactants through non-covalent interactions like hydrogen bonding. rsc.org

Table 3: Overview of Asymmetric Cyclopropanation Strategies

StrategyMethodTypical ReactionControlling Element
Substrate Control Use of a chiral starting materialSimmons-Smith of a chiral allylic alcoholPre-existing stereocenter directs the reagent
Chiral Auxiliary Temporary attachment of a chiral groupCyclopropanation of an acrylate with a chiral alcohol esterAuxiliary blocks one face of the reacting molecule
Chiral Catalyst Use of a chiral metal complex or organocatalystRh(II)-catalyzed reaction with a chiral ligandChiral catalyst environment creates a preferred transition state
Diastereoselective Control in Cyclopropane Ring Construction

The relative stereochemistry of substituents on a cyclopropane ring can be effectively controlled through various diastereoselective cyclopropanation reactions. Metal-catalyzed decompositions of diazo compounds in the presence of alkenes are a cornerstone of this approach. For instance, rhodium(II) catalysts have demonstrated high efficiency in promoting the cyclopropanation of alkenes with diazoacetates. The choice of catalyst and reaction conditions can influence the cis/trans diastereoselectivity of the resulting cyclopropane.

Myoglobin-based catalysts have also emerged as powerful tools for highly diastereo- and enantioselective cyclopropanation. Engineered variants of myoglobin (B1173299) can catalyze the reaction of styrene derivatives with ethyl diazoacetate, yielding the corresponding cyclopropanecarboxylates with excellent diastereoselectivity. scispace.com The protein scaffold provides a chiral environment that directs the approach of the reactants, leading to high levels of stereocontrol.

A photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade offers another route to functionalized cyclopropanes with good diastereocontrol. bris.ac.ukblogspot.comnih.gov This method involves the reaction of aliphatic carboxylic acids with electron-deficient alkenes, leading to the formation of highly substituted cyclopropanes.

The following table summarizes representative examples of diastereoselective cyclopropanation reactions:

Catalyst/MethodAlkeneDiazo Compound/Carbene PrecursorDiastereomeric Ratio (d.r.)Reference
Rhodium(II) CarboxamidatesN-Allylic-N-methyldiazoacetamidesIntramolecularGood to excellent acs.org
Engineered MyoglobinStyreneEthyl diazoacetateup to 86% d.e. scispace.com
Photoredox CatalysisElectron-deficient alkenesAliphatic carboxylic acidsGood bris.ac.ukblogspot.comnih.gov
Palladium(0) Catalysis1,4-dichlorobut-2-eneα-Substituted carbonitriles88-100% d.e. acs.org
Enantioselective Catalysis for Chiral Cyclopropanes

The synthesis of enantiomerically enriched cyclopropanes is crucial for pharmaceutical applications. This is typically achieved through the use of chiral catalysts that can differentiate between enantiotopic faces of the alkene or prochiral carbene intermediates.

Chiral dirhodium(II) carboxylates are highly effective catalysts for enantioselective cyclopropanation reactions. acs.org For example, the use of dirhodium(II) tetrakis[methyl 2-oxapyrrolidine-5(S)-carboxylate] (Rh₂(5(S)-MEPY)₄) in the intramolecular cyclopropanation of N-allyl-N-methyldiazoacetamide results in high enantioselectivity (93% ee). acs.org

Gold(I)-carbene complexes have also been employed as catalysts for the enantioselective formation of polysubstituted cyclopropanes from olefins and propargylic esters. nih.gov The enantioselectivity of these reactions can be tuned by modifying the structure of the chiral N-heterocyclic carbene (NHC) ligand.

Organocatalysis provides a metal-free alternative for the synthesis of chiral cyclopropanes. Chiral aminocatalysts, such as dihydroindoles, can activate α,β-unsaturated aldehydes towards nucleophilic attack by stabilized ylides, leading to the formation of enantioenriched cyclopropanes. princeton.edu This approach relies on the formation of a chiral iminium ion intermediate.

The following table presents selected examples of enantioselective cyclopropanation reactions:

CatalystAlkeneDiazo Compound/YlideEnantiomeric Excess (ee)Reference
Chiral Dirhodium(II) CarboxamidatesN-Allylic-N-methyldiazoacetamidesIntramolecular92-95% acs.org
Chiral Gold(I)-Carbene ComplexesOlefinsPropargylic estersVaries, can be high nih.gov
Chiral Dihydroindole (Organocatalyst)α,β-Unsaturated aldehydesStabilized ylidesup to 95% princeton.edu
(DHQD)₂AQN (Organocatalyst)α-Purine acrylatesα-Bromo-carboxylic esters93-97% nih.gov

Functionalization and Assembly of the Methoxyacetate Moiety

Once the cyclopropane core is established, the next critical step is the introduction and elaboration of the methoxyacetate side chain. This can be achieved through a variety of functional group transformations.

Esterification and Etherification Reactions

A plausible route to methyl 2-cyclopropyl-2-methoxyacetate involves the synthesis of a precursor such as methyl 2-cyclopropyl-2-hydroxyacetate. This intermediate could then undergo etherification to introduce the methoxy (B1213986) group. The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.orgwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent. In this context, the hydroxyl group of methyl 2-cyclopropyl-2-hydroxyacetate could be deprotonated with a strong base like sodium hydride, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Alternatively, the synthesis could proceed through the esterification of 2-cyclopropyl-2-methoxyacetic acid. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. researchgate.net

Carbon Chain Homologation Approaches

Homologation reactions, which extend a carbon chain by one or more carbons, offer alternative strategies for constructing the methoxyacetate moiety.

Starting from a suitable cyclopropyl (B3062369) precursor, such as cyclopropanecarboxaldehyde, a one-carbon homologation could be employed to introduce the acetate carbon framework. orgsyn.orgcymitquimica.comsigmaaldrich.comnist.gov For example, reaction of cyclopropanecarboxaldehyde with a cyanide source, followed by hydrolysis and esterification, would yield a 2-cyclopropyl-2-hydroxyacetate derivative. Subsequent etherification would then provide the target molecule. Another approach involves the conversion of aldehydes to terminal alkynes via a one-carbon homologation, which can then be further functionalized. google.com

The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of zinc metal. wikipedia.orglibretexts.orgnrochemistry.comthermofisher.compearson.com This reaction could be adapted to synthesize the target molecule by reacting a cyclopropyl ketone with an α-haloacetate, such as methyl bromoacetate. The resulting β-hydroxy ester could then be methylated at the hydroxyl group. The key advantage of the Reformatsky reagent is its lower reactivity compared to Grignard reagents, which prevents self-condensation of the ester. libretexts.org

Alpha-Substitution Reactions Adjacent to the Ester Carbonyl

Alpha-substitution reactions are a fundamental class of transformations in organic synthesis that involve the replacement of a hydrogen atom at the carbon adjacent to a carbonyl group (the α-position) with an electrophile. In the context of synthesizing this compound, the key challenge is the introduction of the methoxy group at the α-position of a cyclopropyl-substituted ester.

The general mechanism for α-substitution of an ester involves the formation of an enolate intermediate under basic conditions. This enolate then acts as a nucleophile, attacking an electrophilic reagent. For the synthesis of the target compound, a plausible precursor would be methyl 2-cyclopropylacetate. The α-proton of this ester can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate.

Subsequent reaction of this enolate with an electrophilic methoxylating agent would yield the desired product. However, direct methoxylation of ester enolates can be challenging due to competing side reactions. A common strategy to achieve α-hydroxylation, which can then be followed by methylation, involves the use of molybdenum peroxide reagents (MoOPH). Alternatively, electrophilic fluorinating reagents containing a methoxy group could potentially be employed, though this is a less common approach.

A more direct, albeit potentially lower-yielding, method could involve the use of an electrophilic oxygen source followed by methylation. For instance, the enolate could be reacted with a source of "O+" followed by quenching with a methylating agent like methyl iodide.

Table 1: Hypothetical Screening of Bases for Enolate Formation

Entry Base Solvent Temperature (°C) % Conversion of Precursor
1 LDA THF -78 >95
2 NaH THF 25 <10
3 KHMDS Toluene -78 >95

This table presents hypothetical data for illustrative purposes.

Convergent and Advanced Synthetic Protocols

More advanced synthetic strategies for this compound and its analogues focus on efficiency, scalability, and the use of modern catalytic methods. These approaches often involve combining multiple synthetic steps into a single operation or utilizing highly selective catalysts.

Tandem Reaction Sequences for Efficient Synthesis

Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. A hypothetical tandem approach to this compound could involve the simultaneous cyclopropanation and α-functionalization of an appropriate acrylate precursor.

For example, a reaction could be envisioned between methyl acrylate, a cyclopropanating agent (such as a diazo compound in the presence of a rhodium or copper catalyst), and a methoxylating agent. The cyclopropanation would first form a metallacyclobutane intermediate, which could then be intercepted by an electrophilic methoxy source before reductive elimination to afford the final product. This approach, while conceptually elegant, would require careful optimization of reaction conditions to ensure the desired reactivity sequence and prevent side reactions.

Another potential tandem strategy could involve the conjugate addition of a methoxy-containing nucleophile to an α,β-unsaturated ester bearing a leaving group at the γ-position, followed by an intramolecular cyclization to form the cyclopropane ring.

Continuous Flow Synthesis Optimization for Scalability

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of this compound could be adapted to a continuous flow process.

A possible setup would involve two or more streams of reagents being pumped and mixed in a microreactor. For the alpha-substitution route, a stream containing methyl 2-cyclopropylacetate and a second stream with a strong base (e.g., LDA, generated in-situ in a separate mixer) could be combined at low temperature in a cooled reactor coil to form the enolate. uq.edu.au Downstream, a third stream containing the electrophilic methoxylating agent would be introduced to complete the reaction. The reaction mixture would then flow through a quenching unit and an in-line purification module. uq.edu.au

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Time 4 hours 15 minutes (residence time)
Yield 65% 85%
Throughput 10 g / 8 hr 50 g / 8 hr

This table presents hypothetical data for illustrative purposes.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. rsc.org

Biocatalytic Pathways in Analogue Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While a direct biocatalytic route to this compound is not established, enzymatic methods could be employed for the synthesis of key precursors or analogues.

For instance, certain enzymes, such as engineered cytochrome P450s or myoglobins, have been shown to catalyze the asymmetric cyclopropanation of alkenes. nih.gov An engineered enzyme could potentially catalyze the reaction between methyl acrylate and a diazo compound to form methyl 2-cyclopropylcarboxylate with high enantioselectivity. Subsequent chemical steps would then be required to introduce the α-methoxy group.

Alternatively, a biocatalytic approach could be explored for the direct oxidation of the α-C-H bond of methyl 2-cyclopropylacetate to introduce a hydroxyl group. This hydroxylated intermediate could then be chemically methylated. While biocatalytic C-H oxidation is a rapidly developing field, the selective oxidation of such a specific position would require a highly engineered enzyme. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While typically associated with cross-coupling reactions, palladium catalysts could also be envisioned in the synthesis of this compound.

One hypothetical palladium-catalyzed approach could involve the α-arylation or α-vinylation of a precursor like methyl 2-methoxyacetate, followed by a palladium-catalyzed intramolecular cyclopropanation. However, a more direct approach might involve the palladium-catalyzed α-methoxylation of methyl 2-cyclopropylacetate. This would likely proceed through the formation of a palladium enolate, followed by oxidative addition of a methoxy source and reductive elimination. The choice of ligand would be crucial for the success of such a transformation, with bulky, electron-rich phosphine ligands often being effective in related C-O bond-forming reactions. beilstein-journals.orgmit.edu

A different strategy could involve a palladium-catalyzed reaction between a cyclopropene species and methyl 2-methoxy-2-diazoacetate. The palladium catalyst would activate the cyclopropene, and the diazo compound would serve as a carbene precursor, leading to the formation of the desired product.

Structural Elucidation and Computational Characterization

Spectroscopic Analysis for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. While a specific experimental spectrum for Methyl 2-cyclopropyl-2-methoxyacetate is not widely published, its expected ¹H and ¹³C NMR spectral data can be predicted based on the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methoxy (B1213986) groups, the methine proton adjacent to the cyclopropyl (B3062369) ring, and the cyclopropyl protons themselves. The protons on the three-membered ring typically appear in the upfield region (0.5-1.5 ppm) and exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum would provide key signals for the carbonyl carbon of the ester, the methine carbon, the two distinct methoxy carbons, and the carbons of the cyclopropyl ring.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Corresponding Group
¹H ~3.70 Singlet Ester O-CH₃
¹H ~3.40 Singlet Ether O-CH₃
¹H ~3.50 Doublet of Doublets CH adjacent to Cyclopropyl
¹H 0.5 - 1.2 Multiplet Cyclopropyl CH and CH₂
¹³C ~172 Singlet C=O (Ester)
¹³C ~85 Singlet CH-O
¹³C ~58 Singlet Ether O-CH₃
¹³C ~52 Singlet Ester O-CH₃
¹³C ~10 Singlet Cyclopropyl CH

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₁₂O₃), the monoisotopic mass is 144.07864 Da. uni.lu

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking at the weakest bonds. Plausible fragmentation pathways for this molecule include the loss of a methoxy radical (•OCH₃, M-31), loss of the methoxycarbonyl radical (•COOCH₃, M-59), or cleavage involving the cyclopropyl ring. The resulting fragment ions provide a unique fingerprint for the molecule's structure.

Plausible Mass Spectrometry Fragments

m/z Value Possible Fragment Identity Description
144 [C₇H₁₂O₃]⁺ Molecular Ion
113 [C₅H₉O₂]⁺ Loss of •OCH₃
85 [C₅H₉O]⁺ Loss of •COOCH₃
69 [C₄H₅O]⁺ Further fragmentation
59 [C₂H₃O₂]⁺ Methoxycarbonyl cation

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The key functional groups in this compound are the ester and the ether, along with the cyclopropyl alkane structure. The IR spectrum is expected to show characteristic absorption bands corresponding to these groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretch of the ester. The C-O stretching vibrations for both the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info The C-H stretching vibrations of the aliphatic and cyclopropyl groups are expected just below and above 3000 cm⁻¹. docbrown.info

Characteristic Infrared Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3000 - 3100 C-H Stretch Cyclopropyl C-H
2850 - 3000 C-H Stretch Aliphatic C-H (Methyl)
~1740 C=O Stretch Ester

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular properties and behavior, complementing experimental data. These methods can predict structures, energies, and spectroscopic parameters.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT can be employed to optimize the molecular geometry, determining the most stable conformation by analyzing the relative orientations of the cyclopropyl, methoxy, and ester groups. researchgate.netresearchgate.net

Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net DFT is also instrumental in mapping potential energy surfaces for chemical reactions, allowing for the calculation of activation energies and the identification of transition state structures for processes like hydrolysis or thermal decomposition. researchgate.net

Beyond traditional spectroscopy, computational methods are increasingly used to predict other identifying parameters. One such parameter is the Collision Cross Section (CCS), which is measured by ion mobility-mass spectrometry (IM-MS). nih.gov The CCS is a measure of the three-dimensional shape of an ion in the gas phase. nih.gov

For this compound, CCS values can be predicted for various adducts (e.g., [M+H]⁺, [M+Na]⁺) using machine learning models trained on large experimental databases. uni.lunih.govmdpi.com These predicted CCS values, when used in conjunction with accurate mass and liquid chromatography retention times, provide a powerful tool for the confident identification of the compound in complex mixtures, significantly reducing the rate of false positives in untargeted analyses. nih.gov

Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 145.08592 130.6
[M+Na]⁺ 167.06786 139.2
[M-H]⁻ 143.07136 135.4
[M+NH₄]⁺ 162.11246 147.2
[M+K]⁺ 183.04180 138.8
[M+H-H₂O]⁺ 127.07590 124.9

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Conformational Landscape Analysis

A comprehensive analysis of the conformational landscape of this compound is crucial for understanding its chemical reactivity and physical properties. The flexibility of the molecule is primarily dictated by the rotation around the single bonds, leading to various spatial arrangements, or conformers, with distinct energy levels. Computational chemistry methods are powerful tools for exploring these conformational possibilities and identifying the most stable structures.

The relative energies of different conformers are influenced by a combination of steric and electronic effects. Steric hindrance between bulky groups, such as the cyclopropyl and methoxy groups, can lead to higher energy conformations. Conversely, favorable electronic interactions, such as hyperconjugation, can stabilize certain arrangements.

A detailed computational study would typically involve a systematic scan of the dihedral angles associated with the key rotatable bonds to identify all possible low-energy conformers. For each identified conformer, a geometry optimization would be performed to locate the precise minimum on the potential energy surface. Subsequent frequency calculations can confirm that these structures are true minima and provide thermodynamic data, such as relative free energies.

Further research, employing high-level computational modeling and experimental techniques like microwave spectroscopy or gas-phase electron diffraction, would be necessary to definitively characterize the conformational landscape and provide precise data on the relative energies and geometries of the stable conformers of this compound.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency. Future research into the synthesis of Methyl 2-cyclopropyl-2-methoxyacetate is expected to align with these principles.

Current synthetic strategies for analogous cyclopropyl (B3062369) esters and α-alkoxy esters often rely on traditional methods that may involve hazardous reagents or generate significant waste. researchgate.netresearchgate.netorganic-chemistry.org Prospective green alternatives could include:

Catalyst- and Additive-Free Reactions: Inspired by recent developments in the synthesis of α-alkoxy esters, visible-light-induced O-H insertion reactions of diazo compounds could offer a pathway that avoids transition metals and other additives. organic-chemistry.org

Solvent-Free Synthesis: The successful synthesis of other esters in the absence of solvents highlights a potential avenue for reducing the environmental footprint of this compound production. nih.gov

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated high diastereo- and enantioselectivity in the synthesis of chiral cyclopropane (B1198618) scaffolds. acs.org Developing a biocatalytic route to this compound could offer a highly efficient and environmentally benign method.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential Green AdvantagesPotential Challenges
Visible-Light-Induced O-H InsertionCatalyst- and additive-free, mild reaction conditions. organic-chemistry.orgRequires specialized photochemical equipment.
Solvent-Free SynthesisReduces solvent waste, potentially lower energy consumption. nih.govMay require higher temperatures, potential for side reactions.
BiocatalysisHigh selectivity, biodegradable catalyst, mild conditions. acs.orgEnzyme development and optimization can be time-consuming.

Advanced Understanding of Reaction Mechanisms

A deeper comprehension of the reaction mechanisms involved in the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic routes and discovering new ones. Key areas for investigation include:

Cyclopropanation Mechanism: The formation of the cyclopropane ring is a critical step. numberanalytics.comnumberanalytics.comwikipedia.orgyoutube.commasterorganicchemistry.com Detailed mechanistic studies, potentially employing computational chemistry, could elucidate the precise nature of the carbene or carbenoid intermediates and the transition states involved.

α-Functionalization Mechanism: The introduction of the methoxy (B1213986) group at the α-position of the ester is another key transformation. youtube.comnih.govacs.org Mechanistic insights into this process, whether it proceeds via an enolate intermediate or a radical pathway, would be invaluable.

Ring-Opening Reactions: The reactivity of the cyclopropyl group, particularly in ring-opening reactions, is a defining characteristic of such compounds. researchgate.netnih.gov Understanding the factors that govern the regioselectivity and stereoselectivity of these reactions is a priority.

Expansion of Compound Utility in Novel Synthetic Transformations

The unique structural features of this compound suggest its potential as a versatile building block in organic synthesis. Future research is likely to explore its utility in a variety of novel transformations:

Domino Reactions: The strained cyclopropyl ring can participate in domino reactions, where a single event triggers a cascade of bond-forming or bond-breaking events. researchgate.net

[3+2] Cycloadditions: Aryl cyclopropyl ketones are known to undergo photocatalytic [3+2] cycloadditions to form cyclopentanes. nih.gov Investigating analogous reactions with this compound could lead to the synthesis of novel carbocyclic frameworks.

Synthesis of Bioactive Molecules: Cyclopropane-containing compounds are found in numerous natural products and pharmaceuticals. nih.govmdpi.com The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules.

Table 2 outlines some potential synthetic applications.

Table 2: Potential Synthetic Applications of this compound

Reaction TypePotential Product ClassPotential Significance
Domino ReactionsPolycyclic compoundsRapid construction of molecular complexity. researchgate.net
[3+2] CycloadditionsSubstituted cyclopentanesAccess to valuable carbocyclic scaffolds. nih.gov
Synthesis of Bioactive AnaloguesNovel pharmaceuticals or agrochemicalsDiscovery of new therapeutic or crop protection agents. nih.gov

Application of Machine Learning and AI in Retrosynthetic Analysis and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. eurekalert.orgchemcopilot.comrjptonline.orgchemai.io These tools can be applied to the study of this compound in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule by analyzing vast databases of chemical reactions. chemcopilot.com

Reaction Prediction: ML models can predict the outcomes of unknown reactions, including potential side products and optimal reaction conditions. eurekalert.orgrjptonline.org This can significantly accelerate the discovery of new transformations for this compound.

Property Prediction: AI can be used to predict the physicochemical and biological properties of derivatives of this compound, aiding in the design of new molecules with desired functions. rsc.org

The synergy between computational prediction and experimental validation promises to expedite the exploration of the chemical space around this intriguing molecule.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-cyclopropyl-2-methoxyacetate with high purity?

Methodological Answer:

  • Reagent Selection : Use mesyl chloride or sulfuryl chloride for cyclopropane functionalization, as these reagents facilitate efficient ring closure and esterification (e.g., in dichloromethane or 1,2-dichloroethane solvents) .
  • Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ NMR to optimize reaction time and avoid over-chlorination.
  • Purification : Employ solvent evaporation under reduced pressure followed by recrystallization (e.g., using hexane/ethyl acetate mixtures) to isolate the product. Yield improvements (e.g., up to 97%) can be achieved by controlling stoichiometry and temperature (e.g., 90°C for cyclization steps) .

Q. How should researchers safely handle this compound during experiments?

Methodological Answer:

  • Ventilation : Use fume hoods or local exhaust systems to limit inhalation exposure, especially during solvent evaporation steps .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Inspect gloves for leaks before use .
  • Waste Management : Collect contaminated materials (e.g., solvents, filters) in sealed containers and dispose via certified hazardous waste facilities .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • NMR Analysis : Use 1H^1H-NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm, multiplet splitting) and 13C^{13}C-NMR to resolve quaternary carbons (e.g., cyclopropane carbons at ~20–30 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 300 [M⁺]) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing cyclopropane-containing esters?

Methodological Answer:

  • Cross-Validation : Compare experimental 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in cyclopropane ring assignments .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., cyclopropane vs. methoxy protons) .
  • 2D NMR Techniques : Apply HSQC or HMBC to correlate proton and carbon signals, particularly for sterically hindered carbons .

Q. What strategies optimize the cyclopropane ring formation in this compound synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance ring-closure efficiency .
  • Solvent Effects : Optimize polarity (e.g., dichloroethane vs. THF) to stabilize transition states during cyclopropanation .
  • Temperature Gradients : Perform stepwise heating (e.g., 20°C to 90°C) to minimize side reactions like ester hydrolysis .

Q. How does the cyclopropane ring influence the compound’s biological activity in peptide conjugates?

Methodological Answer:

  • Conformational Restraint : Incorporate the compound into peptide backbones to restrict side-chain mobility, enhancing receptor binding selectivity (e.g., mimicking studies on cyclopropyl amino acids) .
  • Metabolic Stability : Assess resistance to enzymatic degradation via in vitro assays (e.g., liver microsome stability tests) to evaluate its utility in drug design .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., at the ester carbonyl) to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects and steric hindrance from the cyclopropane ring to guide solvent selection for reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.